molecular formula C9H18N2O2 B12983511 N-Isopropyl-2-morpholinoacetamide

N-Isopropyl-2-morpholinoacetamide

Cat. No.: B12983511
M. Wt: 186.25 g/mol
InChI Key: OYBUHLXSLDYDNI-UHFFFAOYSA-N
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Description

N-Isopropyl-2-morpholinoacetamide is a chemical compound with the molecular formula C9H18N2O2 It is characterized by the presence of an isopropyl group, a morpholine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-morpholinoacetamide typically involves the reaction of morpholine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Morpholine is reacted with isopropylamine in the presence of a suitable solvent, such as ethanol or methanol.

    Step 2: Acetic anhydride is added to the reaction mixture to form this compound.

The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The industrial production process may also include purification steps, such as crystallization or distillation, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-morpholinoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N-Isopropyl-2-morpholinoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-morpholinoacetamide
  • N-Ethyl-2-morpholinoacetamide
  • N-Propyl-2-morpholinoacetamide

Comparison

N-Isopropyl-2-morpholinoacetamide is unique due to the presence of the isopropyl group, which may influence its chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with molecular targets.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-morpholin-4-yl-N-propan-2-ylacetamide

InChI

InChI=1S/C9H18N2O2/c1-8(2)10-9(12)7-11-3-5-13-6-4-11/h8H,3-7H2,1-2H3,(H,10,12)

InChI Key

OYBUHLXSLDYDNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1CCOCC1

Origin of Product

United States

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